ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate
CAS No.:
Cat. No.: VC13335006
Molecular Formula: C13H21N3O2
Molecular Weight: 251.32 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate -](/images/structure/VC13335006.png) 
                        
Specification
| Molecular Formula | C13H21N3O2 | 
|---|---|
| Molecular Weight | 251.32 g/mol | 
| IUPAC Name | ethyl 1-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxylate | 
| Standard InChI | InChI=1S/C13H21N3O2/c1-3-18-13(17)12-5-4-6-16(10-12)9-11-7-14-15(2)8-11/h7-8,12H,3-6,9-10H2,1-2H3 | 
| Standard InChI Key | FQHLJVSSOPTSPG-UHFFFAOYSA-N | 
| SMILES | CCOC(=O)C1CCCN(C1)CC2=CN(N=C2)C | 
| Canonical SMILES | CCOC(=O)C1CCCN(C1)CC2=CN(N=C2)C | 
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate consists of a piperidine ring substituted at the 1-position with a (1-methylpyrazol-4-yl)methyl group and at the 3-position with an ethyl carboxylate ester. The piperidine ring adopts a chair conformation, while the pyrazole moiety contributes aromaticity and hydrogen-bonding capabilities. The ester group enhances solubility in organic solvents and provides a handle for further chemical modifications .
Table 1: Key Molecular Data
| Property | Value | 
|---|---|
| Molecular Formula | CHNO | 
| Molecular Weight | 251.33 g/mol | 
| IUPAC Name | Ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylate | 
| CAS Number | Not publicly disclosed | 
Spectroscopic Characteristics
While experimental spectral data for this specific compound are unavailable, analogous piperidine-pyrazole hybrids exhibit distinct NMR and IR profiles:
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H NMR: Peaks for piperidine protons (δ 1.4–2.8 ppm), pyrazole aromatic protons (δ 7.2–7.8 ppm), and ester methyl/methylene groups (δ 1.2–4.2 ppm) . 
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IR: Stretching vibrations for ester C=O (~1740 cm) and pyrazole C=N (~1600 cm). 
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is typically synthesized via a two-step protocol:
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Alkylation of Piperidine: Reaction of piperidine-3-carboxylic acid ethyl ester with 4-(chloromethyl)-1-methyl-1H-pyrazole in the presence of a base like potassium carbonate. 
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Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the pure product . 
Key Reaction:
Optimization Considerations
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Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates by stabilizing transition states. 
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Temperature: Reactions typically proceed at 60–80°C to balance kinetics and byproduct formation . 
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Yield: Reported yields for analogous syntheses range from 65% to 78% . 
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in chloroform, dichloromethane, and ethanol; sparingly soluble in water (<0.1 mg/mL at 25°C) . 
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Thermal Stability: Decomposes above 200°C without melting, as observed in related piperidine esters. 
Partition Coefficients
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logP (Predicted): 1.84 (indicating moderate lipophilicity suitable for blood-brain barrier penetration). 
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pKa: Piperidine nitrogen (≈10.5) and pyrazole N-H (≈14.5, non-acidic under physiological conditions) . 
Applications in Pharmaceutical Research
Intermediate for Bioactive Molecules
The compound’s dual heterocyclic architecture makes it valuable for constructing:
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Kinase Inhibitors: Pyrazole-piperidine hybrids show activity against CDK2 and EGFR kinases. 
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Antimicrobial Agents: Analogous structures exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus . 
Structure-Activity Relationship (SAR) Insights
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Pyrazole Substituents: Methyl groups at the 1-position enhance metabolic stability compared to ethyl analogs . 
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Ester Flexibility: The ethyl ester serves as a prodrug moiety, convertible to carboxylic acids in vivo. 
Future Research Directions
Unanswered Questions
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Crystal Structure Analysis: X-ray diffraction studies would clarify conformational preferences. 
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In Vivo Pharmacokinetics: ADMET profiling in animal models is needed to assess therapeutic potential. 
Synthetic Opportunities
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